

Comprehensive Application Note: Characterization of 2-(4-Iodophenyl)-3- methylbutan-2-ol

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Compound of Interest

Compound Name: 2-(4-Iodophenyl)-3-methylbutan-2-ol

Cat. No.: B8689069

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Introduction & Scope

This Application Note details the analytical characterization protocols for **2-(4-Iodophenyl)-3-methylbutan-2-ol** (referred to herein as IPMB-ol). This compound features a tertiary benzylic alcohol motif sterically crowded by an isopropyl group and a para-iodophenyl moiety.

Chemical Context

- Molecular Formula: C₁₁H₁₅I₁O
- Molecular Weight: 290.14 g/mol
- Key Structural Features:
 - Aryl Iodide: Provides a distinct heavy-atom effect in NMR and serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura).
 - Tertiary Benzylic Alcohol: Prone to acid-catalyzed dehydration; requires specific handling during ionization in Mass Spectrometry.
 - Chirality: The C2 position is a stereocenter, necessitating chiral chromatography for enantiomeric excess (ee) determination.

Target Audience: Medicinal chemists, process development scientists, and analytical chemists involved in the synthesis or quality control of IPMB-ol derivatives.

Analytical Workflow Overview

The following diagram outlines the logical flow for full characterization, ensuring identity, purity, and stability are assessed in the correct order to minimize sample consumption.



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Figure 1: Sequential analytical workflow for IPMB-ol characterization.

Structural Identification (Fingerprinting) Nuclear Magnetic Resonance (NMR)

Objective: Confirm connectivity and assess the "Heavy Atom Effect" of iodine.

Protocol:

- Dissolve 10 mg of IPMB-ol in 600 μL of CDCl_3 (Chloroform-d).
- Acquire ^1H (16 scans) and ^{13}C (512 scans) spectra.

Expert Insight: The iodine atom at the para position exerts a significant shielding effect on the attached carbon (C-I) due to the heavy atom effect (spin-orbit coupling). While typical aromatic carbons resonate at 120–140 ppm, the C-I carbon will appear significantly upfield, often near 90–95 ppm. This is the definitive diagnostic peak for the aryl iodide moiety.

Nucleus	Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling (Hz)
^1H	Ar-H (ortho to I)	7.60 – 7.65	Doublet (d)	$J \approx 8.5$
^1H	Ar-H (meta to I)	7.10 – 7.15	Doublet (d)	$J \approx 8.5$
^1H	Isopropyl -CH-	2.00 – 2.10	Septet	$J \approx 6.8$
^1H	Methyl (C1)	1.50 – 1.55	Singlet	-
^1H	Isopropyl -CH ₃	0.85 – 0.95	Doublet (x2)	$J \approx 6.8$
^{13}C	C-I (Quaternary)	92.0 – 94.0	Singlet	-
^{13}C	C-OH (Quaternary)	76.0 – 78.0	Singlet	-

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

- Diagnostic Bands:
 - 3400–3500 cm^{-1} (Broad): O-H stretch (Intermolecular H-bonding).
 - ~1005 cm^{-1} : C-I stretch (Aryl iodide specific).
 - 2960–2980 cm^{-1} : C-H stretch (Aliphatic methyl/isopropyl).

Purity & Mass Spectrometry

Mass Spectrometry (HRMS) Strategy

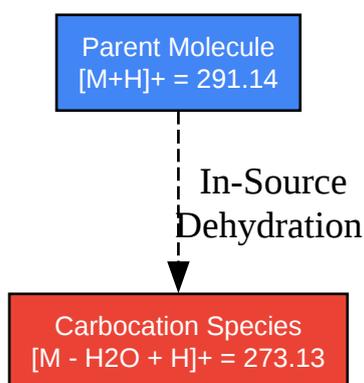
Challenge: Tertiary benzylic alcohols are extremely labile. In standard Electrospray Ionization (ESI+), the molecular ion $[\text{M}+\text{H}]^+$ is rarely observed. Instead, the $[\text{M}-\text{H}_2\text{O}+\text{H}]^+$ fragment (carbocation) dominates.

Protocol (Soft Ionization):

- Technique: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Positive).

- Solvent: Acetonitrile/Water + 0.1% Formic Acid.
- Expected Signals:
 - m/z 273.01: $[M - H_2O + H]^+$ (Base Peak). Note: $290.14 - 18.01 + 1.007 = 273.13$ (approx).
 - m/z 313.13: $[M + Na]^+$ (If sodium adducts are promoted).

Self-Validating Step: If the spectrum shows a dominant peak at 273 but the NMR shows the alcohol is intact, this confirms the dehydration is an artifact of the ionization process, not sample degradation.



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Figure 2: Predicted fragmentation pathway in ESI+ MS.

HPLC Purity Method (Achiral)

Objective: Quantify synthetic impurities (e.g., des-iodo analogs or unreacted ketone).

- Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μ m).
- Mobile Phase A: Water + 0.1% H_3PO_4 (Suppress silanol activity).
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 40% B to 90% B over 10 mins.
- Detection: UV @ 254 nm (Aryl absorption) and 230 nm (Iodine auxochrome enhancement).

- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

Chiral Resolution Protocol

Since IPMB-ol has a chiral center at C2, determining the Enantiomeric Excess (ee) is critical for asymmetric synthesis applications.

Method: Normal Phase Chiral HPLC.

- Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).
- Flow Rate: 1.0 mL/min.
- **** Rationale:**** The AD-H column is the "gold standard" for benzylic alcohols. The low percentage of IPA minimizes peak tailing while ensuring adequate retention.

Validation: Inject the racemate first to establish separation (Resolution). If peaks overlap, lower the temperature to 10°C to improve selectivity.

Stability & Handling (Crucial)

Warning: Aryl iodides are photosensitive.

- Mechanism: UV light can homolyze the C-I bond, generating aryl radicals and free iodine (), which turns the sample yellow/brown.
- Protocol:
 - Store all solid samples in Amber Vials.
 - Wrap clear glassware in aluminum foil during synthesis or prolonged analysis.
 - Re-test: If the sample turns yellow, wash with dilute Sodium Thiosulfate (

) to remove

before analysis.

References

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Sources

- [1. polymer.chem.cmu.edu](http://polymer.chem.cmu.edu) [polymer.chem.cmu.edu]
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